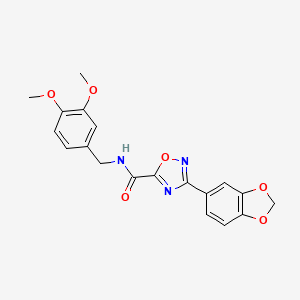![molecular formula C20H17ClN6O2S B11491950 3-[(3-chlorobenzyl)sulfanyl]-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11491950.png)
3-[(3-chlorobenzyl)sulfanyl]-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenylmethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Nitroimidazole Moiety: This can be done through a coupling reaction using nitroimidazole derivatives and appropriate coupling agents.
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving heating and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the nitroimidazole moiety can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it can be explored as a lead compound for the development of new drugs, particularly for its potential antimicrobial and anticancer properties.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets, providing insights into their mechanism of action.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE is likely to involve multiple pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the body, inhibiting their function or altering their activity.
Pathways Involved: It could affect cellular pathways related to oxidative stress, DNA synthesis, or protein function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Nitroimidazole Derivatives: Compounds like metronidazole, known for their antimicrobial properties.
Uniqueness
3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE is unique due to its combination of a triazole ring, a nitroimidazole moiety, and a chlorophenyl group. This structural complexity provides it with a diverse range of potential biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17ClN6O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H17ClN6O2S/c1-14-22-11-19(27(28)29)25(14)12-18-23-24-20(26(18)17-8-3-2-4-9-17)30-13-15-6-5-7-16(21)10-15/h2-11H,12-13H2,1H3 |
InChI Key |
ACKSVVAJCXISGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea](/img/structure/B11491872.png)
![N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491875.png)
![N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B11491878.png)
![{2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid](/img/structure/B11491888.png)
![4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11491900.png)
![6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11491902.png)

![3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline](/img/structure/B11491919.png)
![4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine](/img/structure/B11491921.png)

![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B11491938.png)
![3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide](/img/structure/B11491939.png)
![7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491944.png)
![3-Methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11491949.png)
